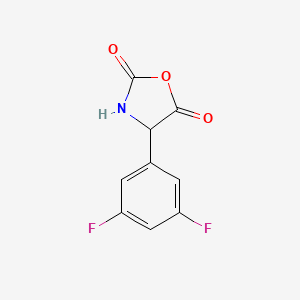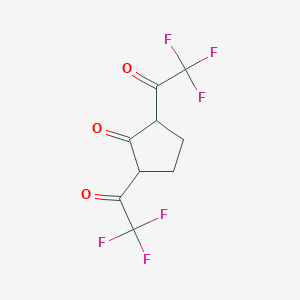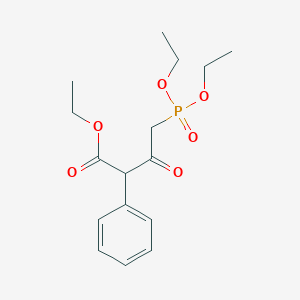
Ethyl 4-(Diethoxyphosphoryl)-3-oxo-2-phenylbutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(Diethoxyphosphoryl)-3-oxo-2-phenylbutanoate is an organic compound that belongs to the class of phosphonate esters This compound is characterized by its unique structure, which includes a diethoxyphosphoryl group, a phenyl ring, and a butanoate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(Diethoxyphosphoryl)-3-oxo-2-phenylbutanoate typically involves the reaction of ethyl acetoacetate with diethyl phosphite in the presence of a base such as sodium ethoxide. The reaction proceeds through a nucleophilic substitution mechanism, where the diethyl phosphite attacks the carbonyl carbon of the ethyl acetoacetate, leading to the formation of the desired product.
Industrial Production Methods: Industrial production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors can be employed to enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 4-(Diethoxyphosphoryl)-3-oxo-2-phenylbutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution.
Major Products Formed:
Oxidation: Formation of phosphonic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated phenyl derivatives.
Applications De Recherche Scientifique
Ethyl 4-(Diethoxyphosphoryl)-3-oxo-2-phenylbutanoate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various phosphonate derivatives.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as flame retardants and plasticizers.
Mécanisme D'action
The mechanism of action of Ethyl 4-(Diethoxyphosphoryl)-3-oxo-2-phenylbutanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The diethoxyphosphoryl group can mimic phosphate groups, allowing the compound to inhibit or activate enzymes involved in phosphorylation processes. This interaction can modulate various biochemical pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
- Ethyl 3-(Diethoxyphosphoryl)-3,3-difluoropyruvate
- Triethyl phosphonoacetate
- Diethyl benzylphosphonate
Comparison: Ethyl 4-(Diethoxyphosphoryl)-3-oxo-2-phenylbutanoate is unique due to its specific structural features, such as the presence of a phenyl ring and a butanoate ester. This distinguishes it from other phosphonate esters, which may lack these functional groups.
Propriétés
Formule moléculaire |
C16H23O6P |
|---|---|
Poids moléculaire |
342.32 g/mol |
Nom IUPAC |
ethyl 4-diethoxyphosphoryl-3-oxo-2-phenylbutanoate |
InChI |
InChI=1S/C16H23O6P/c1-4-20-16(18)15(13-10-8-7-9-11-13)14(17)12-23(19,21-5-2)22-6-3/h7-11,15H,4-6,12H2,1-3H3 |
Clé InChI |
LCEVKJLWGZCODI-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C1=CC=CC=C1)C(=O)CP(=O)(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[Bis(Boc)amino]methyl]benzonitrile](/img/structure/B13716180.png)
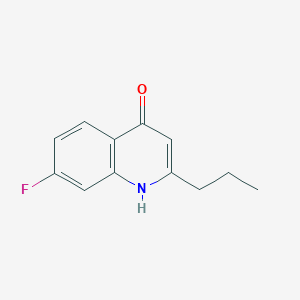

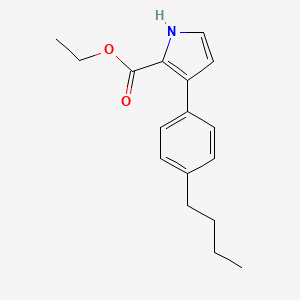
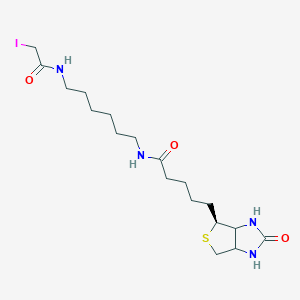
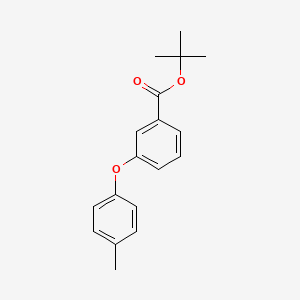
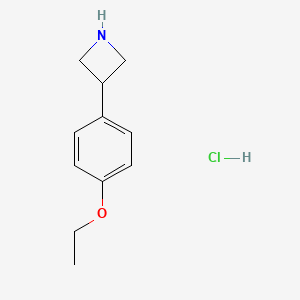
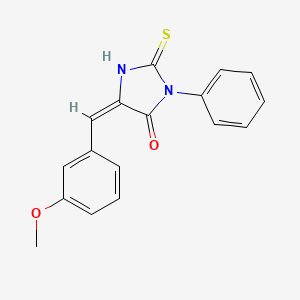

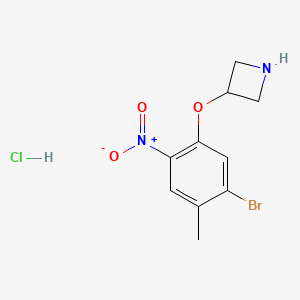
![Ethyl 3-[2-Hydroxy-5-(trifluoromethyl)phenyl]-3-oxopropanoate](/img/structure/B13716245.png)
![4-{[(Quinolin-8-ylsulfanyl)acetyl]amino}benzoic acid](/img/structure/B13716249.png)
